- A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360
Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)
918892-30-5 structure
Product Name:A-Tosyl-(4-Chlorobenzyl) Isocyanide
Número CAS:918892-30-5
MF:C15H12ClNO2S
Megavatios:305.779281616211
MDL:MFCD04114779
CID:796980
Update Time:2025-06-08
A-Tosyl-(4-Chlorobenzyl) Isocyanide Propiedades químicas y físicas
Nombre e identificación
-
- Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-
- (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE
- 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
- 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene
- Alpha-Tosyl-(4-chlorobenzyl) isocyanide
- a-Tosyl-(4-chlorobenzyl) isocyanide
- (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone
- OR1748
- 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)
- 1-Chloro-4-(isocyano(tosyl)methyl)benzene
- [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide
- A-Tosyl-(4-Chlorobenzyl) Isocyanide
-
- MDL: MFCD04114779
- Renchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
- Clave inchi: OPRPWPBVEQTKNY-UHFFFAOYSA-N
- Sonrisas: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1
Atributos calculados
- Calidad precisa: 305.02800
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 3
Propiedades experimentales
- PSA: 42.52000
- Logp: 4.35170
A-Tosyl-(4-Chlorobenzyl) Isocyanide Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C
A-Tosyl-(4-Chlorobenzyl) Isocyanide Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
中国海关编码:
2926909090概述:
2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
A-Tosyl-(4-Chlorobenzyl) Isocyanide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 1g |
1144.86CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 5g |
3375.21CNY | 2021-07-19 | |
| eNovation Chemicals LLC | D508612-1g |
a-Tosyl-(4-chlorobenzyl) isocyanide |
918892-30-5 | 97% | 1g |
$515 | 2024-05-24 | |
| abcr | AB235610-1 g |
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |
918892-30-5 | 95% | 1g |
€271.30 | 2022-06-11 | |
| abcr | AB235610-5 g |
(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |
918892-30-5 | 95% | 5g |
€686.80 | 2022-06-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 1g |
¥8726.45 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 5g |
¥34958.27 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-500mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 500mg |
¥4800.42 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-250mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 250mg |
¥2841.78 | 2025-04-11 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-100mg |
[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |
918892-30-5 | 96% | 100mg |
¥1853.72 | 2025-04-11 |
A-Tosyl-(4-Chlorobenzyl) Isocyanide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 2,6-Lutidine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; -10 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 30 min, 0 °C
Referencia
- The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 45 min, 0 °C; 45 min, 0 °C
Referencia
- Preparation of imidazolyl-biphenyl compounds as LXR modulators, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Reagents: Triethylamine ; 10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C
1.2 Reagents: Triethylamine ; 10 min, rt
1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C
Referencia
- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ; 5 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C
1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C
Referencia
- Preparation of imidazolylpyrimidines for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; -10 °C; 3 h, -5 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents, Medicinal Chemistry Research, 2013, 22(12), 5654-5669
Métodos de producción 7
Condiciones de reacción
Referencia
- Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845
A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials
A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products
A-Tosyl-(4-Chlorobenzyl) Isocyanide Literatura relevante
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide) Productos relacionados
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